
2(3H)-Oxazolone, 3-benzoyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Oxazolone, 3-benzoyl- is a heterocyclic compound that has garnered significant interest due to its versatile applications in medicinal chemistry and organic synthesis. This compound features a benzoyl group attached to the nitrogen atom of the oxazolone ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 3-benzoyl- typically involves the acylation of 2(3H)-oxazolone with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of 2(3H)-Oxazolone, 3-benzoyl- can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Oxazolone, 3-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoyl-substituted oxazolone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzoyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include various benzoyl-substituted oxazolone derivatives, amine derivatives, and substituted oxazolones .
Aplicaciones Científicas De Investigación
2(3H)-Oxazolone, 3-benzoyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2(3H)-Oxazolone, 3-benzoyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2(3H)-Benzoxazolone: Similar structure but lacks the benzoyl group.
2(3H)-Benzothiazolone: Contains a sulfur atom instead of an oxygen atom in the ring.
3-Acyl-2(3H)-Benzoxazolone: Similar acylation but with different acyl groups
Uniqueness
2(3H)-Oxazolone, 3-benzoyl- is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of novel pharmaceuticals and materials .
Propiedades
Número CAS |
60759-50-4 |
|---|---|
Fórmula molecular |
C10H7NO3 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
3-benzoyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C10H7NO3/c12-9(8-4-2-1-3-5-8)11-6-7-14-10(11)13/h1-7H |
Clave InChI |
YPICNJWNMVMSEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N2C=COC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


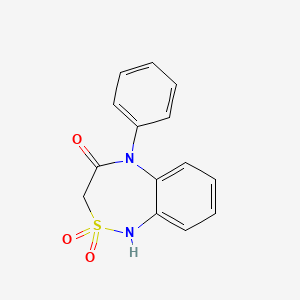

![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)

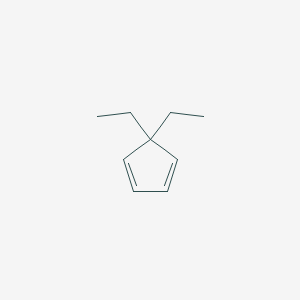
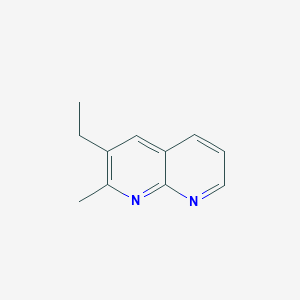

![N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine](/img/structure/B14603051.png)

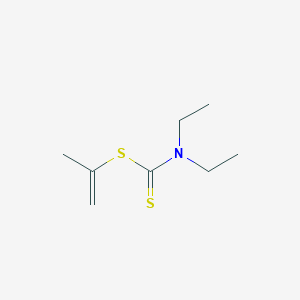
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)

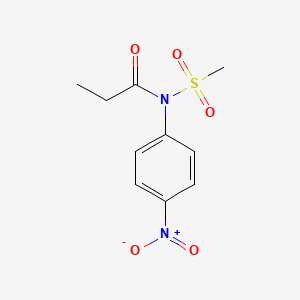
![2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14603085.png)
